molecular formula C10H9FN2S B1302566 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole CAS No. 3830-48-6

2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole

Cat. No. B1302566
CAS RN: 3830-48-6
M. Wt: 208.26 g/mol
InChI Key: XJPFIMKKTVFXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole (AFMT) is a heterocyclic compound that has been studied as a potential pharmaceutical agent. AFMT has a wide range of potential applications in drug discovery, as well as in scientific research. AFMT has been studied for its potential to act as a drug target, as well as its ability to interact with various biological systems. The aim of

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole for laboratory experiments include its low cost, its ease of synthesis, and its wide range of potential applications. The limitations of using 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole for laboratory experiments include its potential toxicity and its potential to interact with other drugs.

Future Directions

The potential future directions for 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole include its potential use in drug discovery and its potential use in the treatment of cancer and other diseases. 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole may also be studied for its potential to interact with various biological systems, such as the nervous and cardiovascular systems. 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole may also be studied for its potential to interact with certain proteins, such as the p53 protein, to modulate their activity. 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole may also be studied for its potential to interact with certain receptors, such as the serotonin receptor, to modulate their activity. Additionally, 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole may be studied for its potential to inhibit the activity of certain enzymes involved in the metabolism of drugs. Finally, 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole may be studied for its potential to have anti-inflammatory and anti-oxidant effects.

Synthesis Methods

2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole can be synthesized via a number of methods, including the Wittig reaction and the Ugi reaction. The Wittig reaction involves the reaction of aldehydes or ketones with phosphonium ylides to form alkenes. The Ugi reaction involves the reaction of an amine, a carboxylic acid, and an isocyanide to form a four-component product. Both of these methods are efficient and cost-effective for synthesizing 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole.

Scientific Research Applications

2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole has been studied for its potential applications in drug discovery and scientific research. 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole has been found to be a potential drug target for the treatment of cancer and other diseases. 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole has also been studied for its ability to interact with various biological systems, including the nervous, cardiovascular, and immune systems. 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole has been found to be a potential inhibitor of protein kinases, which are enzymes involved in signal transduction pathways. 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole has also been studied for its potential to inhibit the activity of certain enzymes involved in the metabolism of drugs.

properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c1-6-4-7(2-3-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPFIMKKTVFXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373367
Record name 2-amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine

CAS RN

3830-48-6
Record name 2-amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3830-48-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.